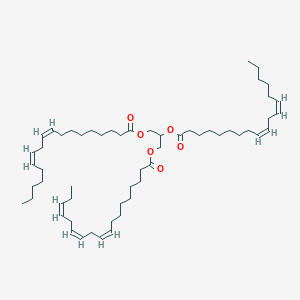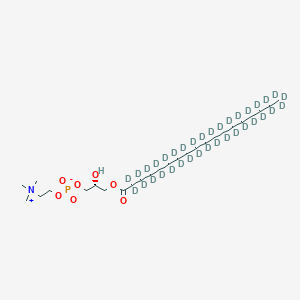![molecular formula C24H17BrO7 B3026160 carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Übersicht
Beschreibung
. When it reacts with H₂S, it emits fluorescence (Ex/Em = 485/535 nm), allowing for precise measurement of H₂S levels. This compound has applications in both cancer and normal cells, making it a valuable tool for researchers .
Wissenschaftliche Forschungsanwendungen
CAY10731 finds applications across various scientific domains:
Chemistry: As a fluorescent probe, it aids in H₂S detection.
Biology: Researchers use it to monitor exogenous and endogenous H₂S levels in living tissues.
Medicine: Its potential therapeutic applications are still under investigation.
Wirkmechanismus
Target of Action
CAY10731, also known as 2-bromoethyl (6’-methoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) carbonate, is a highly selective fluorescent probe for the detection of hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation .
Mode of Action
Upon reaction with H2S, CAY10731 releases fluorescein (FITC), a compound that emits fluorescence . This fluorescence can be used to detect the presence of H2S. The excitation and emission maxima of FITC are 485 nm and 535 nm, respectively .
Biochemical Pathways
The primary biochemical pathway involved in the action of CAY10731 is the generation of H2S in biological systems. The probe is used to monitor both exogenous and endogenous H2S in various cell types, including cancer cells and normal cells . The detection of H2S can provide insights into the role of this molecule in various biochemical pathways and physiological processes.
Pharmacokinetics
The compound is soluble in dmso and dmf, which suggests it could be administered in these solvents . The solubility of CAY10731 may impact its bioavailability and distribution in the body, but further studies would be needed to confirm this.
Result of Action
The primary result of CAY10731’s action is the detection of H2S in biological systems. By releasing FITC upon reaction with H2S, CAY10731 allows for the visualization of H2S in living tissues at variable depths and in nematodes . This can provide valuable information about the role of H2S in these systems.
Action Environment
The action of CAY10731 is influenced by the presence of H2S in the environment. The probe is selective for H2S over other molecules such as glutathione (GSH), cysteine, H2O3-, SO3-, and H2O2 as well as tBuO and OH radicals . This selectivity ensures that the probe’s fluorescence is a reliable indicator of H2S presence.
Biochemische Analyse
Biochemical Properties
CAY10731 plays a significant role in biochemical reactions, particularly in the detection of hydrogen sulfide (H2S). It is used to monitor both exogenous and endogenous H2S in cancer and normal cells . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is primarily through the release of fluorescein upon reaction with H2S .
Cellular Effects
CAY10731 influences cell function by enabling the detection of H2S levels within cells. It can impact cell signaling pathways and cellular metabolism by providing a means to monitor changes in H2S concentrations .
Molecular Mechanism
The molecular mechanism of action of CAY10731 involves the release of fluorescein upon reaction with H2S. This reaction allows for the detection of H2S at the molecular level, including any binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, CAY10731 continues to provide reliable detection of H2S in both in vitro and in vivo studies. Information on the compound’s stability and degradation over time is currently limited .
Dosage Effects in Animal Models
The effects of CAY10731 in animal models vary with dosage. It has been used to detect H2S in rat hippocampal slices and nematodes .
Analyse Chemischer Reaktionen
CAY10731 undergoes specific types of reactions, including oxidation, reduction, and substitution. Here are some key points:
Oxidation: CAY10731 can be oxidized under certain conditions.
Reduction: It may participate in reduction reactions.
Substitution: The compound can undergo substitution reactions, although specific reagents and conditions are not widely documented.
Major products resulting from these reactions remain unspecified.
Eigenschaften
IUPAC Name |
2-bromoethyl (6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO7/c1-28-14-6-8-18-20(12-14)31-21-13-15(30-23(27)29-11-10-25)7-9-19(21)24(18)17-5-3-2-4-16(17)22(26)32-24/h2-9,12-13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUSDCPPGSMKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCCBr)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


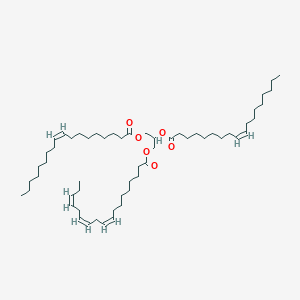
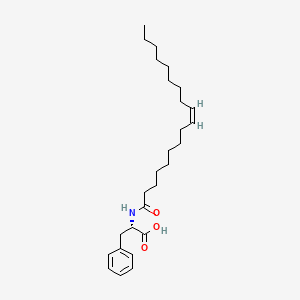
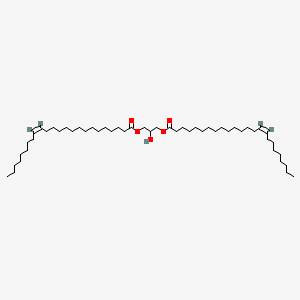
![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)
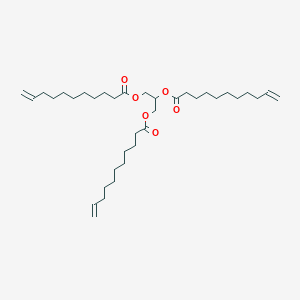
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)


